molecular formula C9H17NO2 B1471894 1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1544360-60-2

1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No.: B1471894
CAS No.: 1544360-60-2
M. Wt: 171.24 g/mol
InChI Key: VQSCMTULQXPQSY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c1-7-5-10-6-9(12-7)3-4-11-8(9)2/h7-8,10H,3-6H2,1-2H3 . This indicates the presence of two oxygen atoms, one nitrogen atom, and nine carbon atoms in the structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.24 .

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis and structural confirmation of related compounds, such as 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, have been achieved through reactions like the Mannich reaction and confirmed using techniques like IR, 1H, and 13C NMR spectroscopy, and mass spectrometry (Kukharev, 1995).

  • Growth-Regulating Activity : Derivatives of 1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane, such as 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, have been synthesized and found to exhibit growth-regulating activity. This demonstrates potential agricultural applications (Sharifkanov et al., 2001).

  • Antibacterial Activity : Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have shown promising in vitro antibacterial activity against various bacterial species. This suggests potential uses in antimicrobial therapies (Natarajan et al., 2021).

  • Chemical Synthesis and Biological Evaluation : Various derivatives of this compound have been synthesized, with some showing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973).

  • Stereoselective Reactions and Pheromone Synthesis : Studies on the stereochemistry and elimination reactions of related compounds like α-bromo spiroketals have contributed to the understanding of chemical structures important in the natural world, such as insect pheromones (Lawson et al., 1993).

  • Mass Spectrometric Analysis : The mass spectrometric study of compounds like 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the formation and structure of various molecular fragments, which is crucial for understanding the chemical behavior of these compounds (Solomons, 1982).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid skin contact .

Properties

IUPAC Name

1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-5-10-6-9(12-7)3-4-11-8(9)2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSCMTULQXPQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCOC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 2
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 3
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 4
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 5
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
Reactant of Route 6
1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane

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